4-Hydroxy Nisoldipine is a derivative of the dihydropyridine class of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The pharmacological significance of these compounds lies in their ability to inhibit the influx of calcium ions through L-type calcium channels, thereby exerting a vasodilatory effect on vascular smooth muscle. This class of drugs has been extensively studied for their structural and functional properties, leading to the development of various analogs with improved efficacy and specificity.
The mechanism of action of 4-Hydroxy Nisoldipine, like other dihydropyridine calcium channel antagonists, involves the inhibition of voltage-dependent L-type calcium channels. These channels are crucial for the contraction of vascular smooth muscle and cardiac myocytes. By blocking these channels, 4-Hydroxy Nisoldipine reduces the influx of calcium ions, which is necessary for muscle contraction. This leads to relaxation of the vascular smooth muscle and subsequent vasodilation. The degree of the 1,4-dihydropyridine ring planarity in the molecule has been shown to correlate with pharmacologic activity, with increased planarity resulting in higher activity1.
In the cardiovascular field, 4-Hydroxy Nisoldipine has been shown to have significant therapeutic potential. For instance, it has been demonstrated to reverse norepinephrine-induced reductions in glomerular filtration rate (GFR) in isolated perfused rat kidneys. This suggests that 4-Hydroxy Nisoldipine preferentially antagonizes preglomerular vasoconstriction, which is a valuable effect in managing conditions like hypertension and chronic kidney disease2.
The pharmacological activities of 4-Hydroxy Nisoldipine and its analogs have been assessed through their binding affinity to radioligand [3H]nitrendipine and their ability to counteract K+-depolarization-induced tension responses in intestinal smooth muscle. These studies have provided insights into the structure-activity relationships of dihydropyridine derivatives, highlighting the importance of phenyl ring substituents and ester groups in determining the potency of these calcium channel blockers1.
The specificity of 4-Hydroxy Nisoldipine in targeting preglomerular vessels over postglomerular arterioles has been elucidated through experiments measuring renal perfusate flow and GFR. The compound's ability to abolish norepinephrine-induced reductions in stop-flow pressure further emphasizes its role in modulating renal hemodynamics, which could be beneficial in treating renal impairments associated with vasoconstriction2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8